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Compound of Interest

Compound Name: O-Chlorophenolindophenol

CAS No.: 2582-41-4

Cat. No.: B179405

Get Quote

Part 1: Executive Summary & Chemical Identity
The "O-Chloro" vs. "2,6-Dichloro" Distinction
In high-precision redox chemistry, nomenclature precision is critical. The term O-
Chlorophenolindophenol technically refers to 2-chlorophenolindophenol (a mono-chloro

derivative). However, the vast majority of industrial and research applications—specifically

Vitamin C titration and Hill reaction monitoring—utilize 2,6-Dichlorophenolindophenol (DCPIP).

If you are using standard DCPIP (2,6-dichloro): The molar extinction coefficient (

) is 21,000 – 22,000 M⁻¹cm⁻¹ at 600 nm (pH > 7.0).

If you are using true O-Chlorophenolindophenol (2-chloro): This is a rare redox indicator.

Its extinction coefficient is structurally similar but distinct from DCPIP. Due to the scarcity of

standardized literature values for this specific isomer, empirical determination is required for

quantitative accuracy.

This guide provides the standard values for DCPIP (as the likely intended reagent) and a

rigorous Self-Validating Protocol to determine the exact
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for the mono-chloro variant if that is indeed your specific reagent.

Chemical Structure & Redox Mechanism
Both compounds function as quinone imine redox indicators. They are blue in alkaline/oxidized

conditions and colorless (or pale yellow) upon reduction to the leuco form.

Oxidized Form (Blue): High conjugation, strong absorbance at

nm.

Acidic Form (Red/Pink): Protonation of the phenolate oxygen shifts absorbance to

nm.

Reduced Form (Colorless): Disruption of the quinoid conjugation.

Part 2: Physicochemical Properties & Spectral
Data[1][2][3]
2,6-Dichlorophenolindophenol (DCPIP) — The Industry
Standard
This is the standard "Tillman's Reagent" used for Ascorbic Acid determination.
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Parameter Value / Condition Notes

Molar Extinction Coefficient (

)
21,000 ± 500 M⁻¹cm⁻¹

At 600 nm, pH 7.0–8.0

(Oxidized) [1, 2]

Absorption Maximum (

)
600 nm In neutral/alkaline buffer

Absorption Maximum (Acidic) 518–520 nm Appears pink/red at pH < 4.0

pKa 5.9
Transition from Red (Acid) to

Blue (Base)

Redox Potential (

)
+0.217 V At pH 7.0, 30°C

O-Chlorophenolindophenol (2-Chloro) — The Rare
Variant
The mono-chloro derivative lacks the second chlorine atom, which affects electron withdrawal

and pKa.

Parameter Value / Condition Notes

Molar Extinction Coefficient (

)

Requires Empirical

Determination

Likely range: 18,000–20,000

M⁻¹cm⁻¹ (Estimated based on

structural analogs)

Absorption Maximum (

)
~605–610 nm

Slight bathochromic shift

possible vs DCPIP

pKa ~8.1 – 8.4

Higher than DCPIP due to less

inductive stabilization of the

phenolate [3]

Usage Specialized Redox Indicator

Used when a higher potential

or different pH transition is

required
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Part 3: Protocol for Empirical Determination of
Objective: Accurately determine the molar extinction coefficient of O-Chlorophenolindophenol
(or any indophenol derivative) to ensure assay validity.

Principle: The Beer-Lambert Law (

) is linear only within a specific absorbance range (0.2 – 0.8 AU). This protocol uses a serial
dilution method to derive

from the slope of the linear regression, eliminating single-point measurement errors.

Reagents & Equipment[3][4]
Analyte: O-Chlorophenolindophenol (Sodium Salt).[1][2]

Buffer: 50 mM Phosphate Buffer, pH 8.0 (Ensures fully deprotonated, blue oxidized form).

Spectrophotometer: Calibrated, 1 cm path length quartz cuvettes.

Balance: Analytical grade (

mg).

Step-by-Step Workflow
Stock Preparation:

Weigh exactly 10.0 mg of O-Chlorophenolindophenol.

Dissolve in 100 mL of Phosphate Buffer (pH 8.0).

Note: Calculate Molar Concentration (

) using the exact molecular weight (MW) of the specific salt form (e.g., Sodium salt
hydrate).

Spectral Scan:

Run a scan from 400 nm to 800 nm to identify the exact
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(likely ~600 nm).

Confirm the absence of the reduced (leuco) form (solution should be vibrant blue).

Serial Dilution:

Prepare 5 dilutions from the stock (e.g., 10%, 20%, 40%, 60%, 80%).

Target an absorbance range of 0.1 to 1.0.

Measurement:

Measure Absorbance (

) at

for each dilution.

Blank with Phosphate Buffer.

Calculation:

Plot

(y-axis) vs. Concentration M (x-axis).

Perform linear regression (

).

Slope (

) =

(Molar Extinction Coefficient).

Visualization: Determination Workflow
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Figure 1: Self-validating workflow for determining the molar extinction coefficient of indophenol

dyes.
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Part 4: Applications & Mechanism
Vitamin C (Ascorbic Acid) Determination
The primary utility of O-Chlorophenolindophenol (and DCPIP) is its ability to act as a visual

and spectrophotometric indicator for Ascorbic Acid.[3]

Mechanism: Ascorbic acid reduces the blue indophenol dye to a colorless leuco-compound.

Stoichiometry: 1:1 mole ratio.[1]

End Point: Disappearance of blue color (spectrophotometric decrease at 600 nm).

Hill Reaction (Photosynthesis)
Used as an artificial electron acceptor to measure the rate of electron transport in chloroplasts.

[3]

Process: Chloroplasts + Light

Electrons

Dye Reduction (Blue

Colorless).

Quantification: Rate of decrease in Absorbance at 600 nm (

).

Visualization: Redox Signaling Pathway
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Figure 2: Redox reaction mechanism between Ascorbic Acid and Indophenol dye.

Part 5: Troubleshooting & Stability
pH Sensitivity: The extinction coefficient is highly pH-dependent. At pH < 5.0, the dye turns

red/pink (

changes significantly). Always buffer at pH 7.0–8.0 for quantification.

Instability: Aqueous solutions of O-Chlorophenolindophenol are unstable over time due to

auto-oxidation and hydrolysis. Prepare fresh daily or store frozen in aliquots.

Interference: Sulfhydryl compounds (e.g., Cysteine, Glutathione) and heavy metal ions can

interfere with the reduction rate.
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To cite this document: BenchChem. [Technical Guide: Molar Extinction Coefficient of O-
Chlorophenolindophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179405/docs#technical-guide-molar-extinction-
coefficient-of-o-chlorophenolindophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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